Temocapril-d5
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Overview
Description
Temocapril is a prodrug-type angiotensin-I converting enzyme inhibitor primarily indicated for the treatment of hypertension, congestive heart failure, diabetic nephropathy, and improvement of prognosis for coronary artery diseases, including acute myocardial infarction . It is approved for use in Japan and South Korea but not in the United States . Temocapril is rapidly absorbed in the gastrointestinal tract and converted into its active metabolite, temocaprilat, which inhibits angiotensin-converting enzyme in plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Temocapril is synthesized through a series of chemical reactions involving the formation of a thiazepine ring. The synthetic route typically involves the reaction of specific precursors under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of temocapril involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Temocapril undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of temocapril results in the formation of its active metabolite, temocaprilat .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Temocaprilat (active metabolite).
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Temocapril has a wide range of scientific research applications:
Mechanism of Action
Temocapril exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart . The active metabolite, temocaprilat, binds tightly to the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Comparison with Similar Compounds
Captopril: The first orally active angiotensin-converting enzyme inhibitor with a sulfhydryl group.
Fosinopril: An angiotensin-converting enzyme inhibitor with a phosphinyl group.
Uniqueness of Temocapril: Temocapril is unique due to its rapid onset of action and tighter vascular angiotensin-converting enzyme binding compared to other inhibitors like enalaprilat . It is also excreted in both bile and urine, making it suitable for patients with renal insufficiency .
Properties
Molecular Formula |
C23H28N2O5S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[6-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid |
InChI |
InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27) |
InChI Key |
FIQOFIRCTOWDOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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